![molecular formula C9H3BrF3NO2 B3375118 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione CAS No. 1067187-97-6](/img/structure/B3375118.png)
5-Bromo-7-(trifluoromethyl)indoline-2,3-dione
Overview
Description
5-Bromo-7-(trifluoromethyl)indoline-2,3-dione is a chemical compound with the molecular formula C9H3BrF3NO2 . It is an indole derivative .
Molecular Structure Analysis
The molecular structure of 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione consists of a bromine atom and a trifluoromethyl group attached to an indoline-2,3-dione core .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione include a molecular weight of 294.02 . The related compound, 7-(Trifluoromethyl)indoline-2,3-dione, has a density of 1.5±0.1 g/cm3 .Scientific Research Applications
Antiviral Activity
Indole derivatives, which include “5-Bromo-7-(trifluoromethyl)indoline-2,3-dione”, have been found to possess antiviral activity. They have been used in the preparation of various antiviral agents .
Anti-inflammatory Activity
Indole derivatives are also known for their anti-inflammatory properties. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammation .
Anticancer Activity
“5-Bromo-7-(trifluoromethyl)indoline-2,3-dione” has been used in the synthesis of compounds that have shown promising results in inhibiting the growth of cancer cells .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity. This makes “5-Bromo-7-(trifluoromethyl)indoline-2,3-dione” a potential candidate for the development of new HIV treatments .
Antioxidant Activity
Indole derivatives are known for their antioxidant properties. They can help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity. They can inhibit the growth of various types of bacteria and fungi, making them useful in the development of new antimicrobial drugs .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity. They can help in controlling blood sugar levels, making them potentially useful in the treatment of diabetes .
Treatment of Neurodegenerative Diseases
“5-Bromo-7-(trifluoromethyl)indoline-2,3-dione” has been found to inhibit COX-1, COX-2, and β-catenin . These inhibitors are useful in the treatment of diseases such as lung cancer, diabetes, and Alzheimer’s disease .
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione are COX-1 , COX-2 , and β-catenin . These targets play crucial roles in inflammation and cell proliferation.
Mode of Action
5-Bromo-7-(trifluoromethyl)indoline-2,3-dione acts as an inhibitor of its primary targets . By inhibiting COX-1 and COX-2, it can reduce the production of prostaglandins, which are involved in inflammation. The inhibition of β-catenin disrupts the Wnt signaling pathway, which is often overactive in various types of cancer.
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway and the Wnt signaling pathway . The downstream effects include reduced inflammation and potentially slowed cancer cell growth.
Result of Action
The molecular and cellular effects of 5-Bromo-7-(trifluoromethyl)indoline-2,3-dione’s action include reduced inflammation due to decreased prostaglandin production and potentially slowed cancer cell growth due to disruption of the Wnt signaling pathway .
properties
IUPAC Name |
5-bromo-7-(trifluoromethyl)-1H-indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF3NO2/c10-3-1-4-6(14-8(16)7(4)15)5(2-3)9(11,12)13/h1-2H,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSDTCGITGSLPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677338 | |
Record name | 5-Bromo-7-(trifluoromethyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-(trifluoromethyl)indoline-2,3-dione | |
CAS RN |
1067187-97-6 | |
Record name | 5-Bromo-7-(trifluoromethyl)-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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